3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Beschreibung
This compound features a 1,2,4-oxadiazole core substituted with a 1,3-benzodioxol-5-yl group at position 3 and a pyrazole ring at position 3. The pyrazole moiety is further substituted with a 4-ethoxyphenyl group. The benzodioxol group contributes electron-donating properties and enhanced aromatic stability, while the ethoxy group on the phenyl ring modulates lipophilicity and electronic effects. Such structural features are critical for applications in medicinal chemistry, particularly in targeting receptors where π-π stacking and hydrophobic interactions are key .
Eigenschaften
CAS-Nummer |
1094607-12-1 |
|---|---|
Molekularformel |
C20H16N4O4 |
Molekulargewicht |
376.372 |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H16N4O4/c1-2-25-14-6-3-12(4-7-14)15-10-16(23-22-15)20-21-19(24-28-20)13-5-8-17-18(9-13)27-11-26-17/h3-10H,2,11H2,1H3,(H,22,23) |
InChI-Schlüssel |
PGLXXCJKRATNDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with 1,3-diketones.
Construction of the Oxadiazole Ring: This step often involves the cyclization of acyl hydrazides with nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve yield and purity, and employing catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has shown promise in various bioassays. It is investigated for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and potential for functionalization.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the biological activity being studied. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Comparisons
Compound A : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Cyclopropyl substitution on the pyrazole may enhance steric hindrance, affecting binding pocket interactions.
- Implications : Higher reactivity but reduced metabolic stability compared to the target compound.
Compound B : 3-(Benzo[d][1,3]dioxol-5-yl)-5-((1-Cyclobutylpiperidin-4-yl)methyl)-1,2,4-oxadiazole
- Key Differences :
- A piperidinylcyclobutylmethyl chain replaces the pyrazole-ethoxyphenyl moiety, increasing molecular weight and hydrophobicity.
- The cycloalkyl groups may improve metabolic stability but reduce solubility.
- Implications : Enhanced blood-brain barrier penetration due to lipophilicity, making it suitable for CNS-targeting applications.
Compound C : 3-(4-Bromophenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole
- Key Differences :
- Bromophenyl and chloromethyl groups are electron-withdrawing, favoring nucleophilic substitution reactions.
- Lacks the benzodioxol ring, reducing aromatic stabilization.
- Implications : Higher reactivity but lower selectivity compared to the target compound.
Compound D : 2-[5-(1,3-Benzodioxol-5-yl)-3-Ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- Key Differences :
- Ferrocenyl group introduces redox activity, absent in the target compound.
- Thiazole replaces oxadiazole, altering hydrogen-bonding capabilities.
- Implications: Potential for electrochemical applications or catalysis, diverging from the target’s pharmacological profile.
Biologische Aktivität
The compound 3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a novel synthetic small molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a benzodioxole moiety linked to a pyrazole and an oxadiazole ring. Its molecular formula is , and it has a molecular weight of 354.37 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 354.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression. The compound may exert its effects through the inhibition of the MEK/ERK signaling pathway, which is crucial in many cancers.
Case Study: MEK Inhibition
A study on related compounds demonstrated that specific pyrazole derivatives effectively inhibited the proliferation of leukemia cells. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, suggesting that our compound may have similar potency against cancer cell lines.
Antimicrobial Activity
Compounds with oxadiazole rings have been noted for their antimicrobial properties. The biological evaluation of similar oxadiazole derivatives showed promising activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL.
Neuroprotective Effects
Recent research has suggested that benzodioxole-containing compounds may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Cellular Models
In cellular models of neurodegeneration, compounds similar to our target showed a reduction in cell death and improved cell viability under oxidative stress conditions. This was quantified using assays measuring lactate dehydrogenase (LDH) release and cell viability.
Enzyme Inhibition
The compound likely interacts with several key enzymes involved in cellular signaling pathways. For example, it may inhibit cyclooxygenase (COX) enzymes or phosphodiesterases (PDEs), leading to altered levels of inflammatory mediators.
Receptor Modulation
Given its structural motifs, the compound may also act as a ligand for various receptors, including G protein-coupled receptors (GPCRs). This interaction can initiate downstream signaling cascades that affect numerous physiological processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can side reactions during cyclization be minimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Precursor Preparation : Start with 1,3-benzodioxol-5-ylcarboxylic acid hydrazide and 4-ethoxyphenyl-substituted pyrazole derivatives. Condensation under reflux with POCl₃ or other dehydrating agents forms the 1,2,4-oxadiazole ring .
Cyclization Optimization : Use anhydrous conditions and controlled temperatures (80–120°C) to minimize side products like uncyclized intermediates. Monitor via TLC or HPLC .
Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and pyrazole (δ 6.5–7.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirm oxadiazole ring formation (C=N stretch at ~1600 cm⁻¹) and absence of hydrazide NH bands (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What in vitro screening protocols are suitable for initial bioactivity assessment?
- Methodological Answer :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : Target kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric substrates. IC₅₀ values are calculated via dose-response curves .
Advanced Research Questions
Q. How do substituent variations on the pyrazole and benzodioxole moieties affect structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Screening : Replace the 4-ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess changes in bioactivity using molecular docking (e.g., AutoDock Vina) to predict binding affinity .
- Case Study : In analogous compounds, trifluoromethyl substitution on the pyrazole improved metabolic stability but reduced solubility .
Q. How can X-ray crystallography resolve conformational ambiguities in the oxadiazole core?
- Methodological Answer :
- Crystallization : Use slow evaporation of ethanol/dichloromethane solutions. Single-crystal X-ray diffraction (SCXRD) reveals bond angles (e.g., C–N–C in oxadiazole at ~105°) and dihedral angles between aromatic rings .
- Data Interpretation : Software like SHELX refines torsional parameters. For example, a dihedral angle >80° between benzodioxole and pyrazole indicates limited π-conjugation .
Q. What strategies address contradictory bioactivity results across different assay models?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays).
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies (e.g., ethoxy group demethylation) .
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- QSAR Modeling : Calculate logP (optimal range: 2–3) and polar surface area (<90 Ų) using ChemDraw or MOE .
- MD Simulations : Simulate BBB permeability with GROMACS, focusing on hydrogen-bonding interactions with lipid bilayers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
